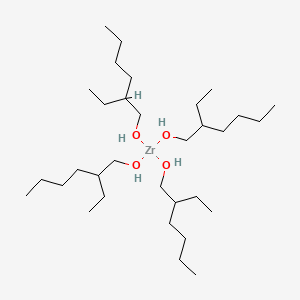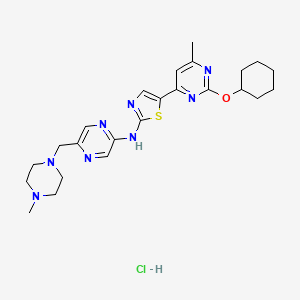
6'-Hydroxy Delavirdine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxy Delavirdine is a derivative of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Delavirdine binds directly to the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of the virus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy Delavirdine involves multiple steps, starting from the core structure of DelavirdineCommon reagents used in these reactions include hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of 6’-Hydroxy Delavirdine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6’-Hydroxy Delavirdine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming the parent compound, Delavirdine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Delavirdine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6’-Hydroxy Delavirdine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological targets.
Medicine: Investigated for its efficacy in treating HIV-1 infection and other viral diseases.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates
Mechanism of Action
6’-Hydroxy Delavirdine exerts its effects by binding directly to the viral reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. The hydroxy group at the 6’ position may enhance binding affinity and specificity, leading to improved antiviral activity .
Comparison with Similar Compounds
Delavirdine: The parent compound, lacking the hydroxy group at the 6’ position.
Efavirenz: Another NNRTI with a different chemical structure but similar mechanism of action.
Nevirapine: An NNRTI with a distinct structure and pharmacokinetic profile.
Uniqueness: 6’-Hydroxy Delavirdine’s uniqueness lies in its enhanced chemical properties due to the hydroxy group. This modification may lead to improved pharmacokinetics, binding affinity, and antiviral activity compared to its parent compound and other NNRTIs .
Properties
CAS No. |
188780-44-1 |
|---|---|
Molecular Formula |
C₂₂H₂₈N₆O₄S |
Molecular Weight |
472.56 |
Synonyms |
N-[2-[[4-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)


![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
